7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine
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Overview
Description
7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines purine and pyrimidine rings, making it a subject of study for its biological activities and synthetic challenges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 6-amino-4-methylsulfanyl-2-phenylpyrimidine, with various reagents to form the desired heterocyclic structure . The reaction conditions often include heating under reflux with bases like sodium methoxide in solvents such as butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions on the piperazinyl group.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Pharmacology: Explored for its potential as a kinase inhibitor, which could be useful in treating various diseases.
Biochemistry: Studied for its interactions with biological macromolecules, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This mechanism is crucial for its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also exhibit topoisomerase I inhibitory activity and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidin-5-ones: Known for their kinase inhibitory activity, these compounds share structural similarities with 7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine.
Uniqueness
The uniqueness of this compound lies in its combined purine and pyrimidine structure, which provides a distinct set of chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N8S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-methyl-6-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C18H22N8S/c1-24-11-21-15-14(24)17(20-10-19-15)26-8-6-25(7-9-26)16-12-4-3-5-13(12)22-18(23-16)27-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
MGNLAUDBPNGEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC(=NC5=C4CCC5)SC |
Origin of Product |
United States |
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